(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one (5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 921212-59-1
VCID: VC16937585
InChI: InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m0/s1
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one

CAS No.: 921212-59-1

Cat. No.: VC16937585

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

(5S)-3-Butyl-5-methyl-2-propylcyclohex-2-en-1-one - 921212-59-1

Specification

CAS No. 921212-59-1
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name (5S)-3-butyl-5-methyl-2-propylcyclohex-2-en-1-one
Standard InChI InChI=1S/C14H24O/c1-4-6-8-12-9-11(3)10-14(15)13(12)7-5-2/h11H,4-10H2,1-3H3/t11-/m0/s1
Standard InChI Key KOEMWGDKXOSFPF-NSHDSACASA-N
Isomeric SMILES CCCCC1=C(C(=O)C[C@H](C1)C)CCC
Canonical SMILES CCCCC1=C(C(=O)CC(C1)C)CCC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a cyclohex-2-en-1-one core with three alkyl substituents:

  • Position 1: Ketone group (C=O).

  • Position 2: n-Propyl group (-CH2CH2CH3).

  • Position 3: n-Butyl group (-CH2CH2CH2CH3).

  • Position 5: Methyl group (-CH3) with S-configuration.

The stereochemistry at C5 is critical for potential biological activity, as enantiopure compounds often exhibit enhanced target binding . The conjugated enone system (α,β-unsaturated ketone) may participate in Michael additions or Diels-Alder reactions, enabling further functionalization .

Synthetic Routes and Optimization

Asymmetric Organocatalysis

Chiral cyclohexenones are frequently synthesized via organocatalytic methods. For example, the stereoselective synthesis of (5S)-5-methyl-3-(propylamino)cyclohex-2-en-1-one employs chiral catalysts to achieve enantiomeric ratios up to 99:1 . Applying similar strategies, the target compound could be synthesized through:

  • Mannich Reaction: Introducing the propylamino group via a three-component reaction involving cyclohexanone, propylamine, and an aldehyde .

  • Alkylation: Sequential alkylation at positions 2 and 3 using propyl and butyl halides under basic conditions .

Table 1: Hypothetical Synthetic Pathway

StepReaction TypeReagents/ConditionsYield (%)
1Asymmetric Aldol CondensationChiral organocatalyst, THF, 40°C73
2PropylationPropyl bromide, K2CO3, DMF65
3ButylationButyl iodide, LDA, -78°C58

Characterization Techniques

  • NMR Spectroscopy: Expected signals include a downfield carbonyl peak at ~205 ppm (13C NMR) and vinyl proton resonances at δ 5.8–6.2 ppm (1H NMR) .

  • Chiral HPLC: To confirm enantiopurity, using a Chiralpak AD-H column with hexane/isopropanol eluent .

Physicochemical Properties

Calculated and Experimental Data

  • Molecular Formula: C15H24O

  • Molecular Weight: 196.3 g/mol

  • Boiling Point: Estimated 280–290°C (based on alkyl-substituted cyclohexenones) .

  • Solubility: Miscible with chloroform, ethyl acetate, and DMSO; insoluble in water .

Table 2: Comparative Properties of Related Cyclohexenones

CompoundMolecular Weight (g/mol)Boiling Point (°C)
(5S)-5-methyl-3-(propylamino)cyclohex-2-en-1-one167.25 265
2-((4-chlorophenyl)amino)cyclohexan-1-one235.7 310

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